molecular formula C31H26BF3N2O B5706942 (E)-3-(benzylamino)-2-[(E)-N-diphenylboranyl-C-(trifluoromethyl)carbonimidoyl]-1-phenylbut-2-en-1-one

(E)-3-(benzylamino)-2-[(E)-N-diphenylboranyl-C-(trifluoromethyl)carbonimidoyl]-1-phenylbut-2-en-1-one

Cat. No.: B5706942
M. Wt: 510.4 g/mol
InChI Key: GBILAVVAHDWPNL-JMVGMSJGSA-N
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Description

(E)-3-(benzylamino)-2-[(E)-N-diphenylboranyl-C-(trifluoromethyl)carbonimidoyl]-1-phenylbut-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes benzylamino, diphenylboranyl, and trifluoromethylcarbonimidoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzylamino)-2-[(E)-N-diphenylboranyl-C-(trifluoromethyl)carbonimidoyl]-1-phenylbut-2-en-1-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzylamino Group: Starting with benzylamine, the amino group can be introduced through nucleophilic substitution reactions.

    Incorporation of the Diphenylboranyl Group: This step may involve the use of boronic acids or boronate esters in a palladium-catalyzed cross-coupling reaction.

    Addition of the Trifluoromethylcarbonimidoyl Group: This can be achieved through the reaction of a trifluoromethylating agent with an appropriate precursor.

    Final Assembly: The final step involves the formation of the enone structure through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of imines or amides.

    Reduction: Reduction reactions could target the enone structure, converting it to the corresponding alcohol.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines, amides, or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Use as a probe to study biological pathways and interactions.

Medicine

    Therapeutics: Exploration of its potential as a therapeutic agent for various diseases.

    Diagnostics: Use in diagnostic assays and imaging techniques.

Industry

    Materials Science: Application in the development of advanced materials such as polymers and nanomaterials.

    Chemical Manufacturing: Use as a precursor or

Properties

IUPAC Name

(E)-3-(benzylamino)-2-[(E)-N-diphenylboranyl-C-(trifluoromethyl)carbonimidoyl]-1-phenylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26BF3N2O/c1-23(36-22-24-14-6-2-7-15-24)28(29(38)25-16-8-3-9-17-25)30(31(33,34)35)37-32(26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,36H,22H2,1H3/b28-23-,37-30+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBILAVVAHDWPNL-JMVGMSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)N=C(C(=C(C)NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)/N=C(\C(=C(\C)/NCC3=CC=CC=C3)\C(=O)C4=CC=CC=C4)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26BF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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